Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is an organic compound with the chemical formula C11H7F3O3S and a molecular weight of 276.23 g/mol . It is a colorless to pale yellow solid that is soluble in various organic solvents such as methanol and ethanol . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate can be synthesized through several organic synthesis methods. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine . The reaction is typically carried out under microwave-assisted conditions for about 20 minutes, yielding the desired product as a colorless solid .
Industrial Production Methods
the general approach involves large-scale organic synthesis techniques, ensuring the reaction conditions are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Similar in structure but contains an amino group instead of a hydroxyl group.
Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Similar in structure but contains a different functional group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPHJOZCNNWMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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